4-(dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Description
4-(Dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a benzamide derivative featuring a dimethylamino group at the para position of the benzoyl moiety and a 6-methylbenzothiazole substituent attached to the aniline ring. The dimethylamino group enhances solubility and electronic properties, while the benzothiazole moiety contributes to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
4-(dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-15-4-13-20-21(14-15)28-23(25-20)17-5-9-18(10-6-17)24-22(27)16-7-11-19(12-8-16)26(2)3/h4-14H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXDDOKFLJYHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide , commonly referred to as dimethylbenzothiazole amide , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C16H16N2S
- Molecular Weight : 268.38 g/mol
- CAS Number : 10205-62-6
- Purity : ≥98% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors:
- Inhibition of Kinases : Research indicates that compounds similar to dimethylbenzothiazole amide exhibit inhibitory effects on non-receptor tyrosine kinases, particularly ITK (Interleukin-2-inducible T-cell kinase). Inhibition of ITK is significant as it plays a crucial role in T-cell signaling pathways, which are implicated in allergic asthma and other immune responses .
- Antioxidant Activity : The benzothiazole moiety is known for its antioxidant properties, which may contribute to the compound's ability to mitigate oxidative stress in cells .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of benzothiazole possess antimicrobial activity against various bacterial strains. This could be relevant for developing new antimicrobial agents .
Case Studies and Experimental Data
-
ITK Inhibition Studies :
- A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that benzothiazole amides can inhibit ITK with sub-nanomolar potency. The research involved structure-based optimization and X-ray crystallography to elucidate the binding modes of these inhibitors .
- The findings highlighted the potential for these compounds in treating allergic conditions by modulating T-cell responses.
- Toxicity Profiling :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism/Target | Reference |
|---|---|---|
| ITK Inhibition | Non-receptor tyrosine kinase | |
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Bacterial cell wall disruption |
Table 2: Toxicity Profile Overview
| Assay Category | Active Compounds | Active % |
|---|---|---|
| Cholinesterase Activator | 1 | 0.03 |
| Kinase Activator | 32 | 0.09 |
| GPCR (Aminergic) | 1579 | 5.06 |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Benzamide Derivatives
Key structural analogues include:
Key Findings :
- Electron-Withdrawing vs. Electron-Donating Groups: The dimethylamino group in the target compound (electron-donating) enhances solubility and may improve binding affinity compared to halogenated analogues (electron-withdrawing), which often exhibit higher metabolic stability but lower solubility .
- Biological Activity: Chloro- and nitro-substituted derivatives (e.g., compound from ) show moderate enzyme inhibition (IC₅₀ ~25–27 μmol/L for MMP-9 inhibitors), whereas the dimethylamino variant’s activity remains unquantified in the provided evidence but is hypothesized to differ due to electronic effects .
Comparison with Triazole and Benzimidazole Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () and N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides () highlight divergent synthetic pathways and bioactivity:
- Synthetic Routes : The target compound’s synthesis likely involves amide coupling (similar to ’s hydrazide condensation), whereas triazole derivatives () require cyclization of hydrazinecarbothioamides.
- Bioactivity : Triazoles exhibit tautomerism-dependent activity (thione vs. thiol forms), while benzimidazoles () prioritize hydrogen bonding via NH groups. The target compound’s benzothiazole core may favor hydrophobic interactions over hydrogen bonding .
Enzyme Inhibition and Antimicrobial Activity
Notes:
Spectral and Structural Analysis
- IR Spectroscopy : The target compound’s IR spectrum would lack the C=O stretch (~1663–1682 cm⁻¹) seen in hydrazinecarbothioamides (), confirming successful amide bond formation. The absence of νS-H (~2500–2600 cm⁻¹) indicates a stable benzothiazole tautomer .
- NMR Data: Aromatic protons in the benzothiazole and dimethylamino regions would resonate at δ 7.2–8.5 ppm (1H-NMR), distinct from halogenated analogues’ downfield shifts (e.g., δ 7.8–8.2 ppm for bromo in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
